molecular formula C15H11F3N6O2S3 B2797569 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391868-75-0

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2797569
M. Wt: 460.47
InChI Key: YSOWELLXPKMNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H11F3N6O2S3 and its molecular weight is 460.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Complex Formation

One study detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its subsequent formation of Ni and Pd complexes. This process involves the formation of a new bond between sulfur and nitrogen atoms and the creation of a five-membered ring. These complexes were characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, and were also analyzed by conductometry and thermal gravimetry (TGA). Theoretical quantum mechanical calculations were applied to predict the structure of the Pd complex, suggesting potential applications in coordination chemistry (Adhami et al., 2012).

Chemical Reactions and Derivatives

Research has also explored the preparation of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. The reaction processes involved benzoyl isothiocyanates and methoxycarbonyl isothiocyanate with 4-amino-4,5-dihydro-3-(methylthio)-1,2,4-triazin-5-ones, leading to several substituted derivatives instead of the expected thioureas. These chemical reactions contribute to the broader understanding of thiadiazole chemistry and its derivatives (Coppo & Fawzi, 1997).

Antimicrobial and Antifungal Applications

Another avenue of research has been the synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and their evaluation for antimicrobial and antifungal activities. These studies involve the characterization of new compounds through various analytical techniques and their biological evaluation against gram-positive and gram-negative bacteria, as well as various fungi, showcasing the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Nematocidal Activities

Additionally, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Compounds demonstrated significant activity against Bursaphelenchus xylophilus, offering insights into the development of new nematicides. The study highlighted the compounds' ability to affect nematode mobility and physiology, suggesting the potential of thiadiazole derivatives in agricultural applications (Liu et al., 2022).

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O2S3/c1-7-21-22-12(28-7)19-10(25)6-27-14-24-23-13(29-14)20-11(26)8-4-2-3-5-9(8)15(16,17)18/h2-5H,6H2,1H3,(H,19,22,25)(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWELLXPKMNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.